molecular formula C20H19D3N8O3 B606291 度克拉西替尼 CAS No. 1609392-27-9

度克拉西替尼

货号 B606291
CAS 编号: 1609392-27-9
分子量: 425.4673
InChI 键: BZZKEPGENYLQSC-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deucravacitinib, also known as BMS-986165, is a medication used for the treatment of moderate-to-severe plaque psoriasis . It is a tyrosine kinase 2 (TYK2) inhibitor and is taken orally . It was developed by Bristol Myers Squibb .


Synthesis Analysis

The synthesis of Deucravacitinib involves several key steps, including a novel cyclocondensation under mild conditions to afford a methylated 1,2,4-triazole with excellent regiocontrol, the development of safe, homogeneous conditions to quench POCl3 following chlorination of a substrate that is sensitive to nucleophilic and basic conditions, the discovery of a robust, scalable “dual-base” palladium-catalyzed C–N coupling reaction, and mechanistic understanding to inform control strategies for a number of process-related impurities in an API step amidation mediated by EDC .


Molecular Structure Analysis

Deucravacitinib has a molecular formula of C20H22N8O3 . The chemical structure of Deucravacitinib contains a methyl amide in which all three hydrogen atoms are replaced by deuterium .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Deucravacitinib include a novel cyclocondensation, the quenching of POCl3, a palladium-catalyzed C–N coupling reaction, and an API step amidation mediated by EDC .


Physical And Chemical Properties Analysis

Deucravacitinib has a molecular weight of 425.5 g/mol . It is a small molecule that is taken orally .

体内

Deucravacitinib has been studied in various animal models to evaluate its potential therapeutic effects in various inflammatory diseases. In a mouse model of rheumatoid arthritis, deucravacitinib was found to significantly reduce joint swelling and improve joint function. In a mouse model of psoriasis, deucravacitinib was found to reduce skin inflammation and improve skin barrier function. In a mouse model of Crohn's disease, deucravacitinib was found to reduce inflammation and improve gut function.

体外

Deucravacitinib has also been studied in vitro to evaluate its potential therapeutic effects in various inflammatory diseases. In cell culture studies, deucravacitinib was found to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor (TNF). In addition, deucravacitinib was found to inhibit the activation of transcription factors, such as NF-κB, which are involved in the regulation of inflammatory responses.

生物活性

Deucravacitinib has been shown to have anti-inflammatory and immunomodulatory activities in both in vivo and in vitro studies. In addition, deucravacitinib has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor (TNF), and to inhibit the activation of transcription factors, such as NF-κB, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
Deucravacitinib has been shown to have anti-inflammatory and immunomodulatory activities in both in vivo and in vitro studies. In particular, deucravacitinib has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor (TNF), and to inhibit the activation of transcription factors, such as NF-κB, which are involved in the regulation of inflammatory responses. In addition, deucravacitinib has been shown to reduce joint swelling, improve joint function, reduce skin inflammation, and improve gut function in animal models of various inflammatory diseases.

实验室实验的优点和局限性

Deucravacitinib has several advantages for laboratory experiments, including its oral bioavailability, its selectivity for JAK1 and TYK2, and its ability to inhibit the production of pro-inflammatory cytokines. However, there are a few limitations to consider when using deucravacitinib in laboratory experiments. For example, deucravacitinib is not an inhibitor of all JAKs and TYKs, and its effects on other cytokines are not well-studied. In addition, deucravacitinib may interact with other drugs and can cause adverse effects in some individuals.

未来方向

Given the potential therapeutic benefits of deucravacitinib, there are many potential future directions for research. For example, further research could be conducted to evaluate the efficacy and safety of deucravacitinib in other inflammatory diseases, such as asthma, ulcerative colitis, and multiple sclerosis. In addition, further research could be conducted to evaluate the effects of deucravacitinib on other cytokines, such as interleukin-1 (IL-1), interleukin-2 (IL-2), and interleukin-4 (IL-4). Furthermore, further research could be conducted to evaluate the interactions between deucravacitinib and other drugs, as well as the potential adverse effects of deucravacitinib in certain individuals. Finally, further research could be conducted to develop novel formulations of deucravacitinib, such as extended-release formulations and topical formulations, to improve patient compliance and efficacy.

合成方法

Deucravacitinib is synthesized via a multi-step process that begins with the formation of an amide bond between a carboxylic acid and an amine. The amide bond is then reacted with an aldehyde to form a Schiff base, which is then reduced to the corresponding amine. The amine is then reacted with a diazo compound to form a diazo-amide, which is then oxidized to form a nitrile. The nitrile is then reacted with a base to form the desired product, deucravacitinib.

科学研究应用

银屑病斑块的治疗

度克拉西替尼已被证明对中度至重度银屑病斑块的治疗有效 {svg_1} {svg_2}. 它是一种酪氨酸激酶2 (TYK2) 的选择性抑制剂,在白介素 (IL)-23、IL-12 和干扰素 (IFN)α/β 信号传导中起着至关重要的作用 {svg_3}. 第 2 阶段的结果表明,度克拉西替尼对中度至重度银屑病斑块患者的治疗有效,且耐受性良好 {svg_4}.

银屑病关节炎的治疗

度克拉西替尼也已被用于治疗活动性银屑病关节炎 {svg_5}. 一项研究表明,度克拉西替尼显示出剂量依赖性抑制淋巴细胞计数降低和血液中 53 个 IFN 调节基因的表达 {svg_6}.

狼疮样疾病的治疗

BMS-986165 已被开发用于治疗狼疮样疾病 {svg_7}. 它通过稳定蛋白质的调节性假激酶结构域来阻止受体介导的 TYK2 活化。 用 BMS-986165 治疗的 NZB/W 小鼠的狼疮样疾病受到强烈抑制 {svg_8}.

炎症性肠病的治疗

度克拉西替尼正在接受研究,用于治疗中度至重度克罗恩病 {svg_9}. 它由百时美施贵宝开发,用于治疗多种免疫介导的疾病,包括炎症性肠病 {svg_10}.

多种免疫介导疾病的治疗

度克拉西替尼正在被开发用于治疗多种免疫介导的疾病,包括银屑病、银屑病关节炎、狼疮和炎症性肠病 {svg_11}. 它于 2022 年 9 月 9 日在美国首次获得批准,用于治疗适合全身治疗或光疗的成人中度至重度银屑病斑块 {svg_12}.

系统性红斑狼疮 (SLE) 的治疗

BMS-986165 已与系统性红斑狼疮 (SLE) 的治疗相关联 {svg_13}. 发现 TYK2 的失活编码变异对多种免疫介导的疾病(包括 SLE)具有显著的保护作用 {svg_14}.

安全和危害

Deucravacitinib can cause the breakdown of muscle tissue, which can lead to kidney failure . It is also associated with signs of an allergic reaction, such as hives, difficult breathing, and swelling of the face, lips, tongue, or throat .

生化分析

Biochemical Properties

Deucravacitinib acts via an allosteric mechanism, binding to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains . The selectivity of deucravacitinib towards TYK2 may lead to an improved safety profile, as nonselective JAK inhibitors are associated with a range of adverse effects .

Cellular Effects

Deucravacitinib has shown to have significant effects on various types of cells and cellular processes. It has demonstrated superiority versus placebo and apremilast in the treatment of moderate-to-severe psoriasis . It also protected beta cells from the pro-apoptotic and proinflammatory effects of different combinations of cytokines .

Molecular Mechanism

Deucravacitinib exerts its effects at the molecular level through a unique mechanism. Unlike other tyrosine kinase inhibitors, which act through competitive inhibition by binding to the active kinase domain, deucravacitinib acts via allosteric inhibition . It binds to the catalytically inactive pseudokinase regulatory domain of TYK2 . This binding stabilizes an inhibitory interaction between the regulatory and catalytic domains, thereby trapping TYK2 in an inactive state and preventing receptor-mediated activation and downstream signal transduction .

Temporal Effects in Laboratory Settings

In a phase II trial in psoriatic arthritis, deucravacitinib demonstrated efficacy across multiple endpoints, including SRI (4) at week 32 (primary endpoint) and at week 48 (secondary endpoint), as well as BICLA at week 48 (secondary endpoint) . These results suggest that deucravacitinib has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Deucravacitinib is metabolized by several enzymes, including CYP1A2 (to form BMT-153261), CYP2B6, CYP2D6, carboxylesterase 2, and uridine glucuronyl transferase (UGT) 1A9 . This suggests that deucravacitinib is involved in multiple metabolic pathways.

属性

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZKEPGENYLQSC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of kinases, which are intracellular tyrosine kinases that activate the JAK–signal transducer and activator of the transcription pathway. Unlike other members of the JAK family that promote broader immune and extra-immune pathways, such as lipid metabolism, the TYK2 signalling pathway is responsible for selected immune pathways. TYK2 mediates the signalling of inflammatory cytokines of both adaptive (e.g., interleukin (IL) 12 and IL-23) and innate (e.g., type I interferons) immune responses. IL-23 has been implicated in the pathogenesis of immune-mediated disorders such as psoriasis and psoriatic arthritis. It activates and promotes the proliferation of Th17 cells: subsequently, Th17 cells secrete inflammatory mediators, such as IL-17 and tumour necrosis factor-alpha, that stimulate epidermal cells to produce cytokines and chemokines that attract and activate innate immune system cells. Enhanced activity of Th17 cells leads to sustained inflammatory responses in the skin and joints as manifested in psoriatic arthritis. Deucravacitinib inhibits TYK2 via an allosteric mechanism: it binds to the enzyme's regulatory domain - also known as the pseudokinase (JH2) domain - instead of the catalytic domain. This binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes. In _in vitro_ cellular assays, deucravacitinib showed a 100-fold to 2000-fold selectivity for TYK2 over JAK 1/2/3 and demonstrated minimal or no activity against JAK 1/2/3. Upon binding to TYK2, deucravacitinib induces a conformational change and locks the regulatory domain of TYK2 into an inhibitory confirmation with the catalytic domain, trapping TYK2 in an inactive state. Inhibiting TYK2 leads to the downregulation of the IL-23/TH17 pathway, IL-12 signalling, type 1 interferon pathway, and keratinocyte activation.
Record name Deucravacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1609392-27-9
Record name Deucravacitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deucravacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16650
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEUCRAVACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。